molecular formula C10H10ClN3O3S B2805949 2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide CAS No. 591212-19-0

2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide

Cat. No.: B2805949
CAS No.: 591212-19-0
M. Wt: 287.72
InChI Key: GSMYZQDVUQKAGY-UHFFFAOYSA-N
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Description

The compound 2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide (CAS: 591212-19-0) is a hydrazide derivative featuring a sulfonated benzothiazole ring (1,1-dioxido), a methyl-substituted hydrazide nitrogen, and a chloroacetate moiety. Its molecular formula is C₁₀H₁₀ClN₃O₃S, with a molar mass of 287.72 g/mol .

Properties

IUPAC Name

2-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-14(12-9(15)6-11)10-7-4-2-3-5-8(7)18(16,17)13-10/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMYZQDVUQKAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide is a synthetic organic compound that exhibits significant biological activity due to its unique structural features. Its molecular formula is C10H10ClN3O3S, and it has a molecular weight of approximately 273.72 g/mol. The compound's structure includes a chloro group, a hydrazide moiety, and a benzothiazole derivative, which contribute to its reactivity and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various chemical methods involving the reaction of benzothiazole derivatives with hydrazides and chloroacetyl chloride. The presence of both halogen and nitrogen functionalities suggests potential reactivity in various biological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Properties

Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, compounds in this class have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation. For example, compounds structurally related to this compound have shown promising results against human-derived breast and colon cancer cells.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. For instance, it may act as an inhibitor of glutathione S-transferase (GST), which is involved in detoxification processes in cells. This inhibition could enhance the effectiveness of chemotherapeutic agents by preventing drug resistance mechanisms.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on benzothiazole derivatives demonstrated their effectiveness against multi-drug resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. The compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity.

Case Study 2: Anticancer Mechanism
In vitro tests on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines revealed that certain benzothiazole derivatives led to significant growth inhibition. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Comparative Analysis

The following table summarizes the biological activities of various benzothiazole derivatives compared to this compound:

Compound NameBiological ActivityMechanism
2-Chloro-N-methylacetamideModerate antibacterialCell wall synthesis inhibition
2-Chloro-N-phenethylacetamideAnticancerApoptosis induction
This compoundStrong antimicrobial & anticancerGST inhibition & oxidative stress

Comparison with Similar Compounds

Benzodithiazine-Based Hydrazides (Compounds 2 and 4)

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2) and N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4) () share structural motifs with the target compound but differ in core heterocycles and substituents:

  • Core Structure : Benzodithiazine (two sulfur atoms) vs. benzothiazole (one sulfur, one nitrogen). Benzodithiazine’s larger ring system may influence aromaticity and electronic properties.
  • Substituents: Compound 2 has a 7-methyl group, while Compound 4 features a 7-cyano group.
  • Physicochemical Properties :
    • Melting Points : Compound 2 (271–272°C) and Compound 4 (285–286°C) exhibit higher thermal stability than the target compound, likely due to extended conjugation in benzodithiazine .
    • IR Spectra : All three compounds show strong SO₂ stretching (~1340–1155 cm⁻¹) and N-H/NH₂ vibrations (~3235–3320 cm⁻¹) .

Benzothiazole Propanehydrazides (Compounds 4–12)

Derivatives like 2-(1,2-benzothiazol-3-yl)-N′-(phenylmethylidene)propanehydrazide (Compound 4) () share the benzothiazole core but differ in substitution:

  • Hydrazide Side Chain : Propanehydrazide vs. chloroacetohydrazide. The propane chain increases hydrophobicity, whereas the chloroacetate enhances reactivity.
  • Biological Activity : Compounds 13–23 () demonstrate matrix metalloproteinase (MMP) inhibition , suggesting the target compound may share similar bioactivity. However, the chloroacetate group could confer unique binding interactions compared to arylidene substituents .

Sulfonohydrazide Derivatives ()

N-(4-tert-Butylbenzoyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide (CAS: 445406-16-6) features a sulfonamide group and bulky tert-butyl/methoxy substituents. Key distinctions include:

  • Molecular Weight : 527.61 g/mol vs. 287.72 g/mol for the target compound. The larger size may reduce solubility but improve receptor affinity in biological systems.
  • Functional Groups : The sulfonamide group enhances stability but may reduce metabolic flexibility compared to the acetohydrazide group in the target compound .

Benzotriazole Acetohydrazides ()

2-(1H-1,2,3-Benzotriazol-1-yl)-N,N'-di(2-chlorobenzylidene)acetohydrazide replaces benzothiazole with benzotriazole, altering electronic properties:

  • Substituents : Chlorobenzylidene groups introduce steric bulk, which may hinder crystallinity compared to the target compound’s compact structure .

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing 2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzothiazole sulfonamide precursors. Key steps include:

  • Hydrazide Formation: Reacting 1,2-benzothiazol-3-amine-1,1-dioxide with methyl hydrazine under reflux in anhydrous ethanol.
  • Chloroacetylation: Introducing the 2-chloroacetyl group via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation byproducts .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Critical parameters include temperature control (±2°C) and stoichiometric precision (1:1.05 molar ratio for chloroacetyl chloride) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of sulfonamide (S=O stretching at 1150–1250 cm⁻¹) and hydrazide (N–H bend at 1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR: Key signals include the methyl group on hydrazine (δ 3.2–3.4 ppm for ¹H; δ 35–40 ppm for ¹³C) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₀H₁₁ClN₄O₃S; calc. 302.02) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage: Stable at –20°C in amber vials under desiccation (≤30% humidity) for ≥6 months.
  • Reactivity: Avoid strong oxidizers (e.g., KMnO₄) and extreme pH (<3 or >11), which hydrolyze the hydrazide bond. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the benzothiazole core?

Methodological Answer:

  • Electrophilic Substitution: The sulfonamide group deactivates the benzothiazole ring, directing electrophiles (e.g., NO₂⁺) to the 5- and 7-positions. Computational DFT studies (B3LYP/6-31G*) predict regioselectivity .
  • Steric Effects: Methyl groups on hydrazine reduce rotational freedom, confirmed by X-ray crystallography (torsion angles: 160–170°) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • X-ray vs. NMR: Discrepancies in bond lengths (e.g., C–N hydrazide) may arise from dynamic effects in solution. Refine NMR data with NOESY to assess conformational flexibility .
  • Validation: Cross-check with solid-state IR (KBr pellet) to detect polymorphism. Use SHELXL for crystallographic refinement (R-factor <5%) .

Q. How can structure-activity relationships (SAR) guide biological target identification?

Methodological Answer:

  • Functional Group Mapping: Replace the chloroacetyl group with bromo/fluoro analogs to assess halogen bonding in enzyme inhibition (e.g., Kv1.3 potassium channels) .
  • Bioisosteres: Substitute the sulfonamide with carboxylate to test solubility vs. activity trade-offs. Use SPR (surface plasmon resonance) to quantify binding affinity .

Q. What computational approaches predict solubility and formulation compatibility?

Methodological Answer:

  • COSMO-RS Simulations: Calculate partition coefficients (LogP ~1.8) and solubility parameters (δ ~22 MPa¹/²) in PEG-400/water mixtures .
  • Molecular Dynamics: Simulate interactions with excipients (e.g., cyclodextrins) to enhance bioavailability. Validate with DSC (melting point depression) .

Q. How can degradation pathways inform shelf-life and handling protocols?

Methodological Answer:

  • Forced Degradation Studies: Expose to UV light (254 nm) and analyze by LC-MS to identify photolysis products (e.g., benzothiazole quinones) .
  • Hydrolytic Stability: Monitor at pH 7.4 (PBS buffer, 37°C) for 72 hours. Major degradation via hydrazine cleavage requires lyophilization for long-term storage .

Contradiction Analysis and Experimental Design

Q. Why might biological assays show variability in IC₅₀ values across studies?

Methodological Answer:

  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or buffer ionic strength (e.g., 150 mM KCl for Kv1.3 assays) alter compound permeability .
  • Metabolite Interference: Use LC-MS/MS to quantify intracellular concentrations. Normalize data to protein content (Bradford assay) .

Q. How to design a high-throughput screen for derivatives with enhanced bioactivity?

Methodological Answer:

  • Library Design: Focus on substituents at the hydrazine and chloroacetyl positions (e.g., 24 analogs via parallel synthesis).
  • Automated Assays: Use 384-well plates with fluorescence-based readouts (e.g., FLIPR for ion channel activity). Include positive controls (e.g., ShK-186 for Kv1.3) .

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